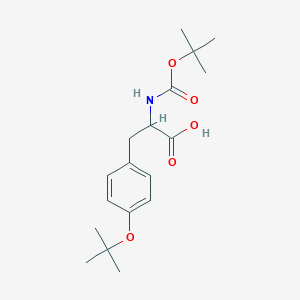
Boc-D-Tyr(tBu)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Tyr(tBu)-OH is a synthetic organic compound with the molecular formula C20H30N2O6. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Tyr(tBu)-OH typically involves the protection of amino acids with tert-butoxycarbonyl groups. One common method involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for the continuous introduction of tert-butoxycarbonyl groups into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Tyr(tBu)-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Methanesulfonyl chloride (MsCl) and cesium acetate (CsOAc) in the presence of crown ethers.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Boc-D-Tyr(tBu)-OH has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Boc-D-Tyr(tBu)-OH involves the protection of amine groups through the formation of stable Boc-protected intermediates. These intermediates prevent unwanted side reactions during chemical synthesis, allowing for selective modification of other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-O-tert-butyl-L-tyrosine: Another Boc-protected amino acid with similar protective properties.
Boc-β-Ala-OH: A Boc-protected β-alanine used in peptide synthesis.
Uniqueness
Boc-D-Tyr(tBu)-OH is unique due to its specific structure, which includes both Boc-protected amine and phenyl groups. This combination allows for versatile applications in organic synthesis and research, making it a valuable compound in various scientific fields .
Propiedades
Fórmula molecular |
C18H27NO5 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21) |
Clave InChI |
ZEQLLMOXFVKKCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















